molecular formula C21H18Cl2N2 B2380775 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine CAS No. 303772-03-4

2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine

Cat. No. B2380775
CAS RN: 303772-03-4
M. Wt: 369.29
InChI Key: NVGCVSSRZCJFRG-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine” is a complex organic molecule. It is related to the family of compounds known as imidazolidines, which are characterized by a five-membered ring structure containing two nitrogen atoms . The “2,3-Dichlorophenyl” part of the name indicates the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 2nd and 3rd positions .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds, such as piperazine derivatives, involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antiprotozoal Agents

Diphenyl-based bis(2-iminoimidazolidines) have shown promising antiprotozoal activity, particularly against Trypanosoma brucei, the causative agent of trypanosomiasis. Modifications, such as the introduction of halogen atoms (e.g., chlorophenyl), have led to compounds with improved activity and selectivity. These compounds act significantly faster than previous leads and represent interesting prospects for in vivo studies due to their potent in vitro activities against both wild type and resistant strains of T. brucei (Martínez et al., 2015).

Synthetic Chemistry

Compounds structurally related to 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine have been used in synthetic chemistry for the preparation of chiral superbases and various other novel chemical structures. For instance, modified guanidines have been explored as potential chiral superbases, showcasing the versatility of imidazolidine derivatives in synthetic applications (Isobe, Fukuda, Ishikawa, 2000).

Antimicrobial and Antifungal Activities

Several studies have focused on the synthesis of new derivatives with antimicrobial and antifungal properties. For example, novel 4(3H)-quinazolinone derivatives with substitutions such as imidazolidine have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities (Farag et al., 2012). Additionally, new synthesis methods for 2-substituted imidazo[2,1-b]thiazoles have been developed, further contributing to the array of antimicrobial activities these compounds possess (Mahfouz, Aziz, Elhabashy, 1990).

Anticonvulsant Agents

Derivatives of this compound, such as phenytoin derivatives, have been explored for their anticonvulsant properties. The modification of these compounds has led to the development of potential anticonvulsant agents, demonstrating the compound's versatility in medicinal chemistry applications (Deodhar, Sable, Bhosale, Juvale, 2009).

properties

IUPAC Name

2-(2,3-dichlorophenyl)-1,3-diphenylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2/c22-19-13-7-12-18(20(19)23)21-24(16-8-3-1-4-9-16)14-15-25(21)17-10-5-2-6-11-17/h1-13,21H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGCVSSRZCJFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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